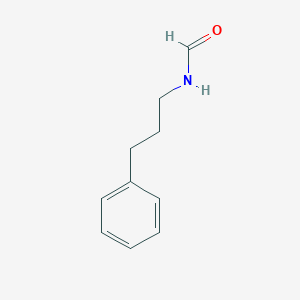
N-(3-phenylpropyl)formamide
Overview
Description
N-(3-phenylpropyl)formamide is an organic compound with the molecular formula C10H13NO It consists of a phenyl group attached to a propyl chain, which is further connected to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-phenylpropyl)formamide can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropylamine with formic acid or formic acid derivatives. The reaction typically occurs under mild conditions, often requiring a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-phenylpropyl)formamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formamide group into a carboxylic acid group.
Reduction: The formamide group can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of halogens or nitrating agents under acidic conditions.
Major Products Formed:
Scientific Research Applications
N-(3-phenylpropyl)formamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)formamide involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, influencing their activity and thereby affecting various biochemical pathways. The formamide group can participate in hydrogen bonding, which plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
3-Phenylpropylamine: Similar structure but lacks the formamide group.
3-Phenylpropanoic acid: Contains a carboxylic acid group instead of a formamide group.
N-Phenylformamide: Contains a phenyl group directly attached to the formamide group.
Uniqueness: N-(3-phenylpropyl)formamide is unique due to the presence of both a phenyl group and a formamide group connected via a propyl chain. This structure allows it to participate in a diverse range of chemical reactions and interactions, making it a versatile compound in various applications .
Properties
CAS No. |
89332-53-6 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-(3-phenylpropyl)formamide |
InChI |
InChI=1S/C10H13NO/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,11,12) |
InChI Key |
DTMJCJINCCWTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















